

Comprehensive Toxicology Profile of 1-Methylpiperazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methylpiperazine

Cat. No.: B117243

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Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **1-Methylpiperazine** (CAS No. 109-01-3), a heterocyclic organic compound widely used as a building block in organic synthesis, particularly in the pharmaceutical industry.^{[1][2]} This document summarizes key findings on its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and toxicokinetics. All quantitative data are presented in structured tables, and detailed experimental protocols for key toxicological endpoints are described based on internationally recognized OECD guidelines. Visualizations of proposed metabolic pathways and potential mechanisms of toxicity are provided to facilitate understanding. While significant data exists for acute toxicity, information regarding chronic, reproductive, and developmental toxicity, as well as specific signaling pathway disruptions, is limited.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	109-01-3	
Molecular Formula	C5H12N2	
Molecular Weight	100.16 g/mol	[3]
Appearance	Colorless to almost clear liquid	[2]
Boiling Point	138 °C	[1]
Melting Point	-6 °C	[1]
Flash Point	31.5 °C (closed cup)	
Solubility	Soluble in water	[4]

Toxicological Data

Acute Toxicity

1-Methylpiperazine exhibits moderate acute toxicity via oral, dermal, and inhalation routes.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2830 µL/kg	
LD50	Rabbit	Dermal	1341 mg/kg	[4]
LC50	Mouse	Inhalation	2740 mg/m ³ (2 hours)	

Observations in Acute Studies:

- Oral (mice): Liver effects, changes in renal tubules, and effects on the peripheral motor nerve have been observed.[5]
- Inhalation (mice): Convulsions have been reported.[5][6]

Skin and Eye Irritation

1-Methylpiperazine is corrosive to the skin and causes severe eye damage.

Endpoint	Species	Result	Reference
Skin Corrosion/Irritation	Rabbit	Corrosive	[5]
Serious Eye Damage/Irritation	Rabbit	Severe eye damage	[4]

Sensitization

1-Methylpiperazine is considered a skin sensitizer.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Genotoxicity

Limited data is available on the genotoxicity of **1-Methylpiperazine**. One safety data sheet reports negative results in both a bacterial reverse mutation assay (Ames test) and an in vitro chromosome aberration test. However, detailed study reports are not publicly available.

It is crucial to note that the N-nitroso derivative, 1-nitroso-4-methylpiperazine, has been shown to be a potent nasal carcinogen and genotoxic agent in rats following inhalation.[\[7\]](#)[\[8\]](#)[\[9\]](#) This raises concerns about the potential for endogenous or environmental nitrosation of **1-Methylpiperazine**.

Carcinogenicity

There are no direct studies on the carcinogenicity of **1-Methylpiperazine**. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC). However, the potent carcinogenicity of its nitroso-derivative warrants caution.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Chronic Toxicity

Data on the chronic toxicity of **1-Methylpiperazine** is limited. It has been described as an occupational hepatotoxin, with prolonged or repeated exposure potentially leading to liver damage.[\[6\]](#)

Reproductive and Developmental Toxicity

One source suggests that **1-Methylpiperazine** is suspected of damaging fertility or the unborn child, but detailed studies are lacking.[10]

Toxicokinetics and Metabolism

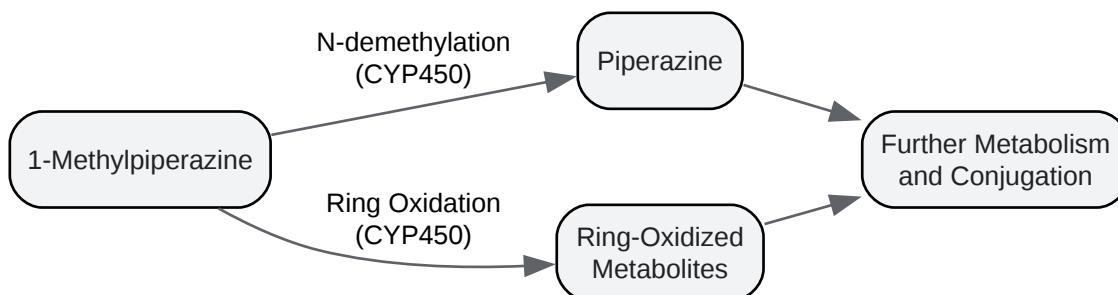
Absorption, Distribution, and Excretion

Specific data on the absorption, distribution, and excretion of **1-Methylpiperazine** are not readily available.

Metabolism

The metabolism of **1-Methylpiperazine** has not been fully elucidated. However, based on studies of other piperazine-containing compounds, the primary metabolic pathways are likely to involve N-demethylation and oxidation of the piperazine ring.[11] These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2C19 being identified as key enzymes in the metabolism of similar structures.[12][13]

The proposed metabolic pathway for **1-Methylpiperazine** is illustrated below.



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Proposed metabolic pathway of **1-Methylpiperazine**.

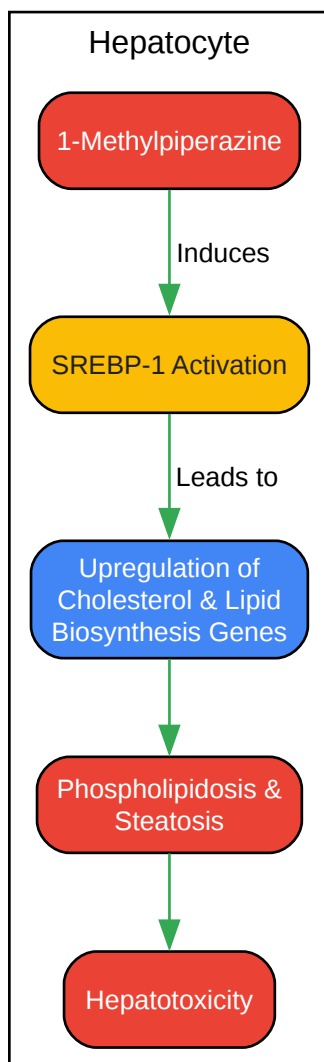
Potential Mechanisms of Toxicity

Hepatotoxicity

The hepatotoxicity of piperazine derivatives may be linked to the upregulation of key enzymes involved in cholesterol and lipid biosynthesis.[14][15] Studies on other piperazine-containing drugs suggest that the sterol regulatory element-binding protein (SREBP-1) transcription factor

could be a key player in this process.[14][15] This may increase the risk of phospholipidosis and steatosis.

The proposed signaling pathway for piperazine-induced hepatotoxicity is depicted below.



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Potential signaling pathway for hepatotoxicity.

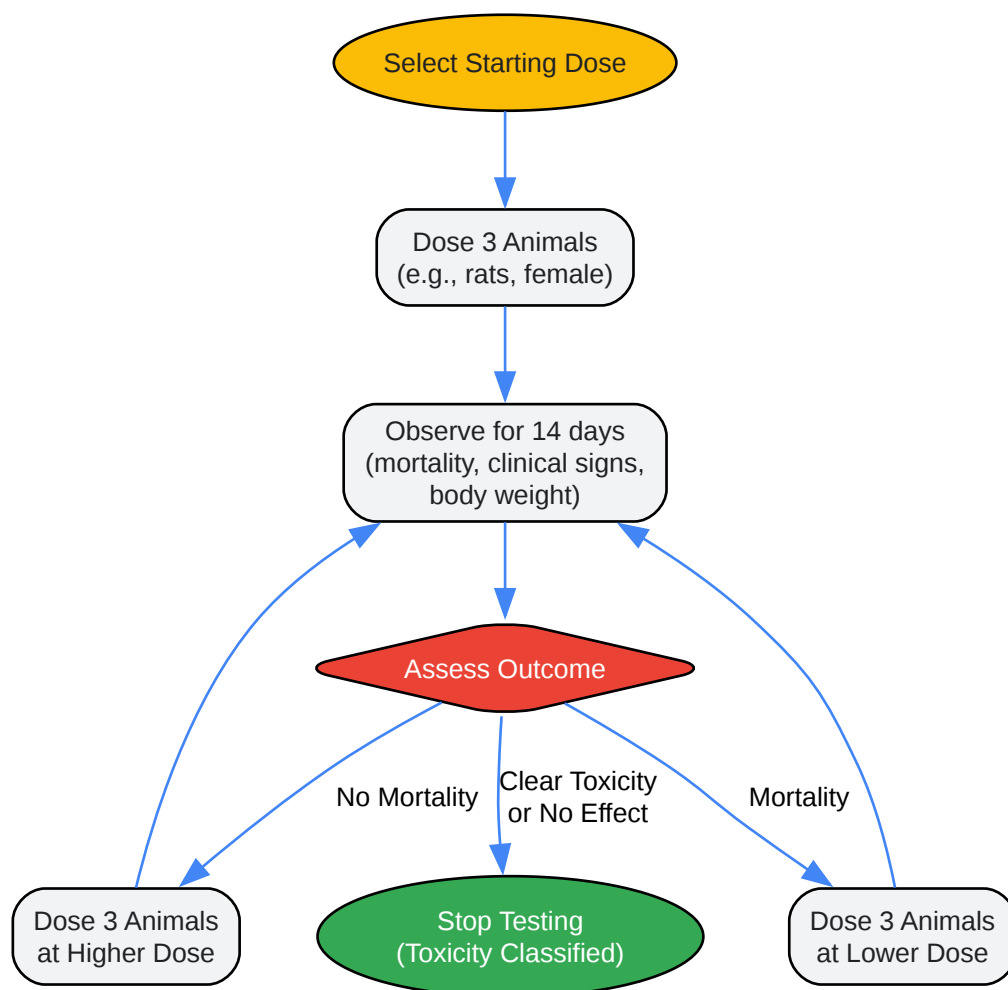
Neurotoxicity

While not fully understood for **1-Methylpiperazine**, some piperazine derivatives are known to have effects on the central nervous system. The observation of convulsions in mice upon inhalation suggests a potential for neurotoxicity.[5][6]

Experimental Protocols

The following are summaries of standard protocols for key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

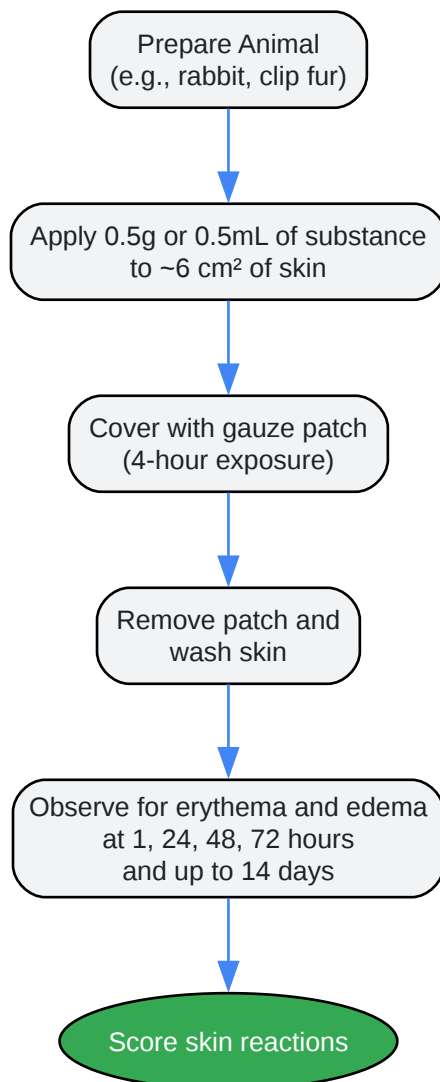


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Workflow for OECD 423 Acute Oral Toxicity Study.

This method involves a stepwise procedure with the use of a minimum number of animals. A starting dose is administered to a group of three animals (typically female rats). The outcome (mortality or survival) determines the next step: either stopping the test and classifying the substance, or dosing another group of three animals at a lower or higher fixed dose level. Animals are observed for up to 14 days for signs of toxicity and mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

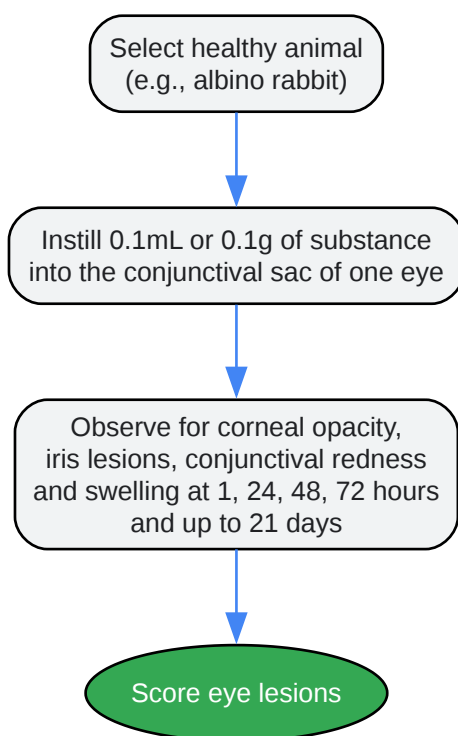


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Workflow for OECD 404 Acute Dermal Irritation Study.

A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for four hours. The treated area is then washed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points for up to 14 days to assess the degree and reversibility of irritation.

Acute Eye Irritation/Corrosion (OECD 405)

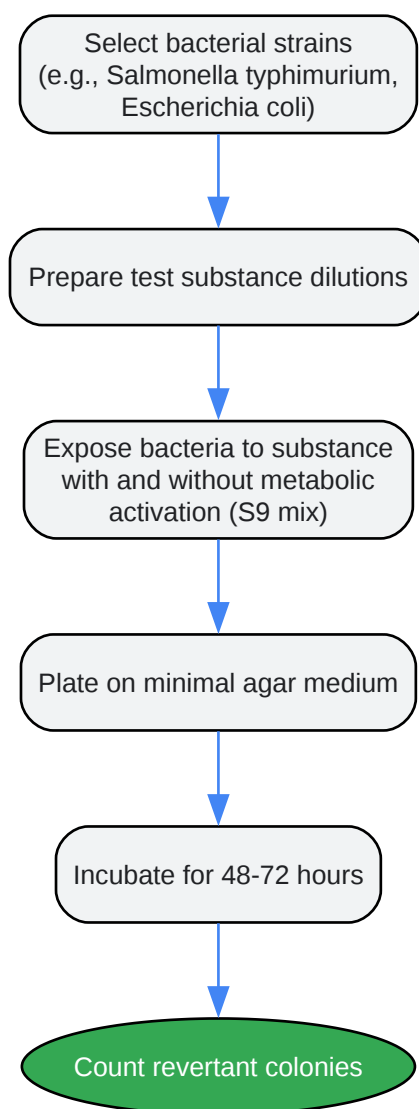


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Workflow for OECD 405 Acute Eye Irritation Study.

A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is then examined for signs of irritation, including corneal opacity, iris lesions, and conjunctival redness and swelling, at specific intervals for up to 21 days to evaluate the severity and reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

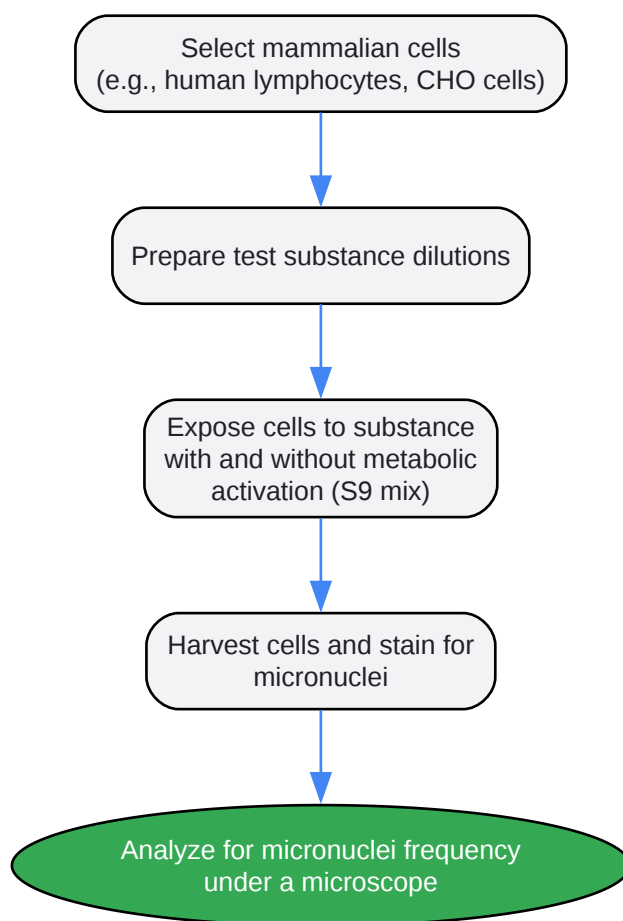


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Workflow for OECD 471 Ames Test.

This in vitro assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)



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Workflow for OECD 487 In Vitro Micronucleus Test.

This in vitro genotoxicity test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. Mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is analyzed to assess for clastogenic and aneugenic effects.

Conclusion and Data Gaps

1-Methylpiperazine is a chemical with moderate acute toxicity, is corrosive to skin and eyes, and is a skin sensitizer. While some data suggests it is not genotoxic in vitro, the potent carcinogenicity and genotoxicity of its nitroso-derivative is a significant concern.

Key data gaps in the toxicological profile of **1-Methylpiperazine** include:

- Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL) from repeated dose studies are not available.
- Reproductive and Developmental Toxicity: Comprehensive studies are needed to confirm or refute the suspicion of reproductive toxicity.
- Carcinogenicity: A long-term carcinogenicity bioassay of **1-Methylpiperazine** itself has not been conducted.
- Toxicokinetics: Detailed information on the absorption, distribution, metabolism, and excretion of **1-Methylpiperazine** is required for a complete risk assessment.
- Mechanisms of Toxicity: Further research is needed to elucidate the specific signaling pathways involved in its toxicity, particularly hepatotoxicity and potential neurotoxicity.

Further research in these areas is crucial for a more complete understanding of the toxicological profile of **1-Methylpiperazine** and for ensuring its safe handling and use in various industrial and research applications.

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